Formamide

Descripción

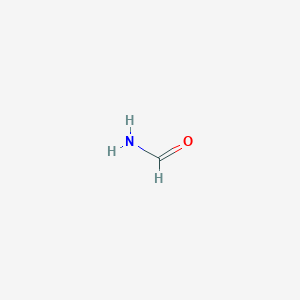

This compound is the simplest monocarboxylic acid amide, obtained by formal condensation of formic acid with ammonia. The parent of the class of formaldehydes. It has a role as a solvent. It is a monocarboxylic acid amide, a one-carbon compound and a member of formamides. It is functionally related to a formic acid. It is a tautomer of a formimidic acid.

Structure

3D Structure

Propiedades

IUPAC Name |

formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO, Array, HCONH2 | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | formamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Formamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28704-51-0 | |

| Record name | Formamide, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28704-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025337 | |

| Record name | Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formamide appears as a colorless liquid with a faint odor of ammonia. Denser than water. Freezing point 36 °F. (USCG, 1999), Liquid, Colorless, oily liquid. [Note: A solid below 37 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC VISCOUS LIQUID., Colorless, oily liquid with a light ammonia-like odor., Colorless, oily liquid. [Note: A solid below 37 °F.] | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Formamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0295.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

410 °F at 760 mmHg (decomposes) (NTP, 1992), 210.5 °C @ 760 mm Hg, BP: 200-212 °C with partial decomposition beginning approximately 180 °C, 411 °F (decomposes), 411 °F (Decomposes) | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0295.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

310 °F (NTP, 1992), 310 °F, 310 °F (OPEN CUP), 120 °C c.c., 310 °F (open-cup), (oc) 310 °F | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0295.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in alcohol and acetone, Miscible with methanol, phenol, dioxane, acetic acid, ethylene glycol, USP glycerol., Insoluble in ethanol; very soluble in ethyl ether; miscible in chloroform, petroleum ether., In water, 1.0X10+6 mg/l @ 25 °C., 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0295.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1334 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1334 @ 20 °C/4 °C, Relative density (water = 1): 1.13, 1.13 | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0295.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.56 (Air = 1), Relative vapor density (air = 1): 1.6, 1.56 | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3 mmHg at 86 °F ; 760 mmHg at 410.9 °F (NTP, 1992), 0.06 [mmHg], 6.10X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8, 3 mmHg at 86 °F, 760 mmHg at 410.9 °F, (86 °F): 0.1 mmHg | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0295.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Methanol, 0.1%; ammonium formate, 0.1%; water, 0.1%; iron, 0.0001% | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, colorless liquid, Oily liquid | |

CAS No. |

75-12-7 | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | formamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4781T907ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LQ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36.5 °F (NTP, 1992), 2.55 °C, 2.5 °C, 37 °F | |

| Record name | FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/88 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0891 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/573 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0295.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Role of Formamide in DNA Denaturation: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of DNA denaturation is critical for a multitude of molecular biology applications. This in-depth technical guide explores the core principles of formamide-induced DNA denaturation, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

This compound is a versatile and widely used chemical agent that facilitates the denaturation of double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA). Its ability to lower the melting temperature (Tm) of DNA allows for denaturation to occur under milder conditions, thereby preserving the structural integrity of cellular components and the DNA itself. This property is particularly advantageous in techniques such as in situ hybridization and gel electrophoresis.

The Mechanism of Action: How this compound Denatures DNA

This compound, a small polar organic molecule, disrupts the hydrogen bonds that hold the two complementary strands of the DNA double helix together. It is a hydrogen bond donor and a stronger acceptor than water, allowing it to effectively compete with the hydrogen bonding between adenine-thymine (A-T) and guanine-cytosine (G-C) base pairs.[1][2] By intercalating and forming new hydrogen bonds with the DNA bases, this compound destabilizes the helical structure.[1] This action effectively lowers the energy required to separate the strands, resulting in a decrease in the DNA's melting temperature.[2][3] Furthermore, this compound stabilizes the single-stranded form of DNA, preventing the two strands from reannealing.[2][3]

Quantitative Impact of this compound on DNA Stability

The effects of this compound on DNA stability are quantifiable and crucial for designing and optimizing experimental conditions. The primary parameters affected are the melting temperature (Tm) and the rate of DNA reassociation.

Lowering the Melting Temperature (Tm)

The melting temperature of duplex DNA is linearly decreased with increasing this compound concentration. For each 1% increase in this compound concentration, the Tm is lowered by approximately 0.6°C to 0.72°C.[4][5][6] This effect is largely independent of the G-C content of the DNA.[6]

| This compound Concentration (%) | Approximate Reduction in Tm (°C) |

| 10 | 6.0 - 7.2 |

| 20 | 12.0 - 14.4 |

| 30 | 18.0 - 21.6 |

| 40 | 24.0 - 28.8 |

| 50 | 30.0 - 36.0 |

This table provides an estimated reduction in the melting temperature of DNA at various this compound concentrations, based on a linear depression of 0.60-0.72°C per 1% this compound.[4][5][6]

Impact on DNA Reassociation Kinetics

While facilitating denaturation, this compound also influences the rate at which complementary single strands of DNA reassociate. The rate of renaturation decreases linearly with an increase in this compound concentration. It has been reported that for every 1% increase in this compound, the renaturation rate is reduced by 1.1%.[4][5] This means that in a 50% this compound solution, the optimal rate of reassociation is approximately 45% of the optimal rate in an aqueous solution without this compound.[4][5] However, up to a concentration of 30%, this compound has been shown to have no significant effect on the rate of reassociation.[6]

| This compound Concentration (%) | Relative Reassociation Rate (%) |

| 0 | 100 |

| 10 | ~89 |

| 20 | ~78 |

| 30 | ~67 |

| 40 | ~56 |

| 50 | ~45 |

This table illustrates the approximate relative rate of DNA reassociation at different this compound concentrations, assuming a linear decrease of 1.1% per 1% this compound.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that utilize this compound for DNA denaturation.

Protocol 1: DNA Denaturation for 3D-Fluorescence In Situ Hybridization (3D-FISH)

This protocol is adapted from established 3D-FISH procedures and outlines the critical this compound denaturation step.[7][8][9][10]

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

20X Saline-Sodium Citrate (SSC) buffer

-

Deionized this compound

-

Denaturation solution (70% this compound in 2X SSC, pH 7.0-7.5)[11]

-

Ethanol series (70%, 90%, 100%)

-

Hybridization buffer containing the fluorescently labeled probe

Procedure:

-

Cell Preparation: Fix and permeabilize cells on coverslips according to your standard laboratory protocol.

-

Pre-Denaturation Equilibration: Wash the coverslips in 2X SSC for 5 minutes at room temperature.

-

Denaturation: a. Immerse the coverslips in the pre-warmed denaturation solution (70% this compound in 2X SSC) at 70-75°C for 2-5 minutes.[8][9][12] The optimal time and temperature may need to be determined empirically for different cell types and probes. b. Critical Step: Ensure the pH of the this compound solution is maintained between 7.0 and 7.5.[11]

-

Dehydration: Immediately transfer the coverslips to an ice-cold 70% ethanol solution for 2 minutes.[12]

-

Serial Dehydration: Dehydrate the coverslips by sequential 2-minute incubations in 80%, 90%, and 100% ethanol at room temperature.[12]

-

Air Drying: Allow the coverslips to air dry completely.

-

Hybridization: Apply the hybridization buffer containing the denatured probe to the coverslip, seal, and incubate overnight at 37°C in a humidified chamber.[8][9]

Protocol 2: Preparation of a Denaturing Polyacrylamide Gel with this compound

This protocol describes the preparation of a polyacrylamide gel containing this compound for the analysis of single-stranded DNA, for example, in DNA sequencing.[3][13]

Materials:

-

Acrylamide/Bis-acrylamide solution (e.g., 40% stock)

-

Urea

-

10X Tris-Borate-EDTA (TBE) buffer

-

Deionized this compound

-

Ammonium persulfate (APS), 10% solution (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Gel casting apparatus

Procedure:

-

Gel Solution Preparation (for a 6% gel): a. In a beaker, dissolve 42 g of urea in 20 mL of 10X TBE and 15 mL of 40% acrylamide/bis-acrylamide solution.[13] b. Add deionized water to a final volume of 90 mL. c. Add 10 mL of deionized this compound to achieve a final concentration of 10%.[3] The concentration can be adjusted as needed. d. Gently stir until all components are dissolved. This may require gentle warming.

-

Polymerization Initiation: a. Degas the solution for 15-20 minutes. b. Add 100 µL of 10% APS and 100 µL of TEMED to initiate polymerization. Swirl gently to mix.

-

Casting the Gel: a. Immediately pour the solution into the gel casting apparatus. b. Insert the comb and allow the gel to polymerize for at least 1 hour.

-

Sample Preparation: a. Resuspend DNA samples in a this compound-containing loading buffer (e.g., 95% this compound, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol). b. Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice before loading onto the gel.[14]

Protocol 3: DNA Denaturation for Southern Blotting using this compound in Hybridization

In Southern blotting, this compound is typically used in the hybridization buffer to lower the hybridization temperature, thus preserving the integrity of the DNA bound to the membrane.[15][16][17]

Materials:

-

Nylon or nitrocellulose membrane with transferred DNA

-

20X SSC buffer

-

100X Denhardt's solution

-

10% Sodium dodecyl sulfate (SDS) solution

-

Deionized this compound

-

Denatured, fragmented salmon sperm DNA

-

Labeled DNA probe

-

Prehybridization/Hybridization solution (see below)

Procedure:

-

Preparation of Prehybridization/Hybridization Solution: For 50 mL, combine:

-

Prehybridization: a. Place the membrane in a hybridization bottle or bag. b. Add the prehybridization solution and 100 µg/mL of denatured salmon sperm DNA. c. Incubate at 42°C for at least 4 hours with gentle agitation.

-

Hybridization: a. Denature the labeled DNA probe by heating at 100°C for 5-10 minutes, then immediately chill on ice. b. Add the denatured probe to the prehybridization solution. c. Incubate overnight at 42°C with gentle agitation.

-

Post-Hybridization Washes: Perform a series of washes with decreasing SSC concentration and increasing temperature to remove non-specifically bound probe.

Visualizing the Role and Application of this compound

Graphical representations can aid in understanding the theoretical and practical aspects of this compound's function in DNA denaturation.

Caption: Mechanism of this compound-Induced DNA Denaturation.

Caption: Experimental Workflow of Fluorescence In Situ Hybridization (FISH).

Caption: The Utility of this compound in Molecular Biology Applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. Renaturation kinetics and thermal stability of DNA in aqueous solutions of this compound and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ias.ac.in [ias.ac.in]

- 7. This compound denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined Immunofluorescence and DNA FISH on 3D-preserved Interphase Nuclei to Study Changes in 3D Nuclear Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. babraham.ac.uk [babraham.ac.uk]

- 11. takara.co.kr [takara.co.kr]

- 12. cytognomix.com [cytognomix.com]

- 13. Preparation of Denaturing Polyacrylamide Gels and Silver Staining [protocols.io]

- 14. swarthmore.edu [swarthmore.edu]

- 15. Southern Blotting Technique | Ask A Biologist [askabiologist.asu.edu]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Northern & Southern Blot Protocols [sigmaaldrich.com]

Formamide's Destabilizing Embrace: A Technical Guide to Lowering DNA Melting Temperature

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and genetic research, the manipulation of DNA's double helix is paramount. Formamide, a simple organic compound, serves as a powerful tool to controllably lower the melting temperature (Tm) of DNA, facilitating a myriad of applications from polymerase chain reaction (PCR) to in situ hybridization. This technical guide delves into the core mechanisms by which this compound exerts its influence, presenting quantitative data, detailed experimental protocols, and visual representations to provide a comprehensive understanding for researchers and professionals in the field.

The Core Mechanism: Disrupting the Double Helix

The stability of the DNA double helix is primarily maintained by two forces: hydrogen bonds between complementary base pairs (Adenine-Thymine and Guanine-Cytosine) and base-stacking interactions between adjacent bases. This compound lowers the DNA melting temperature by primarily targeting and disrupting the hydrogen bonding network that holds the two DNA strands together.[1][2]

This compound is a polar molecule capable of forming hydrogen bonds.[3][4] It effectively competes with the hydrogen bond donors and acceptors on the DNA bases, thereby destabilizing the inter-strand base pairing.[2] This intervention makes it energetically less favorable for the two strands to remain annealed, leading to a reduction in the thermal energy required to separate them.

Furthermore, this compound alters the solvent environment of the DNA. It has been suggested that this compound can interact with the hydration shell of the DNA molecule.[3][4][5][6] By displacing loosely bound water molecules that stabilize the helix, this compound contributes to the overall destabilization of the duplex.[3][4] Some studies also propose that this compound stabilizes the single-stranded, or "coil," state of DNA by increasing the solubility of the free bases.[3][4]

Quantitative Impact of this compound on DNA Melting Temperature

The effect of this compound on the melting temperature of DNA is both predictable and linear, making it a reliable agent for controlling DNA denaturation.[3][4][5][6][7] The extent of Tm reduction is dependent on the concentration of this compound and, to a lesser extent, the GC content of the DNA sequence.

| Parameter | Value | DNA Type / Conditions | Reference |

| Tm Reduction per 1% (v/v) this compound | 0.6 °C | Duplex DNA | [7] |

| Tm Reduction per 1% (v/v) this compound | 0.60 °C | For sodium chloride concentrations from 0.035M to 0.88M | [8] |

| Tm Reduction per 1% (v/v) this compound | 0.63 °C | E. coli DNA | [7] |

| Tm Reduction per 1% (v/v) this compound | 0.65 °C | General approximation | [3] |

| Tm Reduction per 1% (v/v) this compound | 0.72 °C | Bacillus subtilis DNA (40% GC) | [7] |

| Tm Reduction per 1 M this compound | 2.25 °C | For urea, a similar denaturant | [8] |

| Tm Reduction per mole of this compound | 2.4–2.9 °C | Dependent on (G+C) composition, helix conformation, and hydration state | [3][4][5][6] |

| Tm Reduction per mole of this compound | 2.4–2.96 °C | Dependent on (G+C) content | [9] |

Experimental Protocols

Determining the Effect of this compound on DNA Melting Temperature via UV Spectrophotometry

This protocol outlines a standard method for measuring the change in DNA melting temperature in the presence of this compound using a UV spectrophotometer equipped with a temperature controller.

Materials:

-

Purified DNA sample (e.g., plasmid DNA, PCR product, or synthetic oligonucleotides)

-

Buffer solution (e.g., SSC buffer, phosphate buffer)

-

High-purity this compound

-

UV-transparent cuvettes (e.g., quartz cuvettes)

-

UV spectrophotometer with a programmable temperature controller (peltier-based systems are recommended for precise temperature ramping)

Methodology:

-

DNA Sample Preparation:

-

Resuspend the purified DNA in the desired buffer to a final concentration that gives an initial absorbance at 260 nm (A260) between 0.3 and 0.8.

-

Prepare a series of DNA solutions with varying concentrations of this compound (e.g., 0%, 10%, 20%, 30%, 40% v/v). Ensure the final DNA and buffer concentrations are consistent across all samples.

-

Note: Due to the inherent absorbance of this compound at 260 nm, it is crucial to use a reference cuvette containing the same buffer and this compound concentration without the DNA for blanking the spectrophotometer.[7][10] For high this compound concentrations, monitoring absorbance at 270 nm can be an alternative.[7][10]

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 260 nm (or 270 nm).

-

Program the temperature controller to perform a temperature ramp. A typical ramp rate is 1°C per minute.[11]

-

Set the temperature range to start well below the expected Tm and end well above it (e.g., from 25°C to 95°C).

-

Set the instrument to record absorbance readings at regular temperature intervals (e.g., every 0.5°C or 1°C).

-

-

Data Acquisition:

-

Place the cuvette containing the DNA sample and the reference cuvette in the spectrophotometer.

-

Allow the samples to equilibrate at the starting temperature for several minutes.

-

Initiate the temperature ramp and data collection. The absorbance will increase as the DNA denatures, a phenomenon known as the hyperchromic effect.

-

-

Data Analysis:

-

Plot the absorbance readings as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

-

To accurately determine the Tm, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.[12]

-

Plot the determined Tm values against the corresponding this compound concentrations. This should yield a linear relationship.

-

Visualizing the Molecular Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound-induced DNA denaturation.

Caption: Experimental workflow for DNA melting analysis.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. This compound for DNA [bio.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Thermodynamic effects of this compound on DNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic effects of this compound on DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The influence of this compound on thermal denaturation profiles of DNA and metaphase chromosomes in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-Depth Technical Guide to Molecular Biology Grade Formamide: Properties, Applications, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide (CH₃NO), a clear and colorless liquid, is an indispensable reagent in molecular biology, primarily utilized for its ability to denature and stabilize nucleic acids. Its role in lowering the melting temperature (Tm) of DNA and RNA allows for hybridization and other sensitive applications to be performed at more moderate temperatures, thereby preserving the integrity of these fragile molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of molecular biology grade this compound, detailed experimental protocols for its use, and essential quality control procedures to ensure experimental success.

Core Properties of Molecular Biology Grade this compound

The utility of this compound in the laboratory is dictated by its unique physical and chemical characteristics. High-purity, molecular biology grade this compound is essential to prevent interference from contaminants that can degrade nucleic acids or inhibit enzymatic reactions.

Physical Properties

Key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5][6][7][8][9][10]

| Property | Value |

| Molecular Formula | CH₃NO |

| Molecular Weight | 45.04 g/mol [3][5] |

| Appearance | Colorless, oily liquid[1][2][3] |

| Odor | Faint ammonia-like[2][3] |

| Density | 1.133 g/cm³[1] |

| Melting Point | 2-3 °C (36-37 °F; 275-276 K)[1][9] |

| Boiling Point | 210 °C (410 °F; 483 K)[1][3] |

| Refractive Index (n20/D) | 1.447[5][6] |

| Vapor Pressure | 0.08 mm Hg (20 °C)[5][6] |

Chemical Properties

The chemical behavior of this compound is central to its function in molecular biology. Its high dielectric constant and ability to form hydrogen bonds make it an excellent solvent and denaturant.

| Property | Description |

| Solubility | Miscible with water, ethanol, acetone, and methanol.[3][4][8] Slightly soluble in ether and benzene.[4][8] |

| Stability | Hygroscopic.[3][5] Decomposes above 100 °C into carbon monoxide and ammonia.[1] At higher temperatures, it can decompose into hydrogen cyanide and water.[1] |

| Purity (Molecular Biology Grade) | Typically >99.5%[9] |

| Conductivity | Low conductivity is critical. High conductivity indicates the presence of ionic impurities. |

| UV Absorbance | Low absorbance at 260 nm and 280 nm is crucial to avoid interference with nucleic acid quantification. |

| DNase/RNase/Protease Activity | Must be free of these enzymes to prevent degradation of biological samples. |

Key Applications in Molecular Biology

This compound's primary role is to lower the melting temperature (Tm) of nucleic acid duplexes, facilitating procedures that require the separation of DNA or RNA strands.

Nucleic Acid Hybridization

This compound is a key component of hybridization buffers used in Northern and Southern blotting, as well as in situ hybridization (ISH and FISH). It allows these procedures to be carried out at lower temperatures (typically 42-50°C) compared to aqueous buffers (65-68°C), which helps to preserve the morphology of cells and tissues and maintain the integrity of the nucleic acids. The melting temperature of duplex DNA is lowered by approximately 0.6°C for every 1% of this compound added to the hybridization buffer.

Denaturation of Nucleic Acids for Electrophoresis

In techniques such as denaturing gel electrophoresis of RNA, this compound is used in the loading buffer to ensure that the nucleic acids remain in a single-stranded conformation. This allows for separation based on size rather than secondary structure.

Cryopreservation

This compound is also used as a cryoprotectant in the vitrification mixtures for the cryopreservation of tissues and organs.[1][3]

Experimental Protocols

Detailed methodologies for common procedures involving molecular biology grade this compound are provided below.

Deionization of this compound

High-quality, deionized this compound is crucial for many applications. Commercial this compound can be deionized in the laboratory to remove ionic impurities.

Materials:

-

Molecular biology grade this compound

-

Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X8)

-

Stir plate and magnetic stir bar

-

Whatman No. 1 filter paper

-

Filtration apparatus

-

Nuclease-free storage bottles

Procedure:

-

For every 10 ml of this compound, weigh out 1 gram of mixed-bed ion-exchange resin.

-

Combine the this compound and resin in a nuclease-free glass beaker with a magnetic stir bar.

-

Stir the mixture gently on a stir plate for 30 to 60 minutes at room temperature.

-

Set up a filtration apparatus with Whatman No. 1 filter paper.

-

Filter the this compound to remove the resin.

-

Dispense the deionized this compound into nuclease-free, single-use aliquots and store at -20°C.

Caption: Workflow for the deionization of this compound.

Northern Blot Hybridization with this compound

This protocol outlines the key steps for RNA hybridization using a this compound-based buffer.

Materials:

-

Pre-hybridization/Hybridization Buffer (e.g., 5X SSC, 50% deionized this compound, 5X Denhardt's solution, 1% SDS, 100 µg/ml denatured salmon sperm DNA)

-

Northern blot membrane with immobilized RNA

-

Labeled probe

-

Hybridization oven/incubator

-

Wash buffers (e.g., 2X SSC/0.1% SDS, 0.1X SSC/0.1% SDS)

Procedure:

-

Place the Northern blot membrane in a hybridization tube or bag.

-

Add enough pre-warmed (42°C) pre-hybridization buffer to cover the membrane.

-

Incubate for at least 1 hour at 42°C in a hybridization oven with rotation.

-

Denature the labeled probe by heating at 95-100°C for 5-10 minutes, then immediately chill on ice.

-

Remove the pre-hybridization buffer and add fresh, pre-warmed hybridization buffer containing the denatured probe.

-

Incubate overnight at 42°C with rotation.

-

Following hybridization, perform a series of stringency washes to remove non-specifically bound probe. A typical wash series might be:

-

2 x 15 minutes in 2X SSC, 0.1% SDS at room temperature.

-

2 x 15 minutes in 0.1X SSC, 0.1% SDS at 42°C.

-

-

Proceed with signal detection.

Caption: Key steps in a Northern blot hybridization workflow.

Fluorescence In Situ Hybridization (FISH) with this compound

This is a generalized protocol for FISH on cultured cells. Specific details may vary based on the probe and cell type.

Materials:

-

Cultured cells on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Hybridization Buffer (e.g., 50% deionized this compound, 2X SSC, 10% dextran sulfate)

-

Fluorescently labeled probe

-

Wash buffers (e.g., 50% this compound/2X SSC, 0.1X SSC)

-

DAPI counterstain

-

Antifade mounting medium

Procedure:

-

Fix cells in 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash cells with PBS.

-

Denature the cellular DNA by incubating the coverslips in a solution of 70% this compound/2X SSC at 70-75°C for 2-5 minutes.

-

Dehydrate the cells through a series of ethanol washes (70%, 85%, 100%) and air dry.

-

Denature the fluorescent probe according to the manufacturer's instructions.

-

Apply the denatured probe to the coverslip, cover with a larger coverslip, and seal to prevent evaporation.

-

Incubate in a humidified chamber at 37°C overnight.

-

Carefully remove the coverslip and perform post-hybridization washes to remove unbound probe. A typical wash series might be:

-

3 x 5 minutes in 50% this compound/2X SSC at 45°C.

-

3 x 5 minutes in 0.1X SSC at 60°C.

-

-

Counterstain with DAPI and mount with antifade medium.

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).

Quality Control of Molecular Biology Grade this compound

Ensuring the purity of this compound is critical for reproducible results. The following are key quality control assays.

Conductivity Measurement

Objective: To determine the level of ionic impurities in this compound. High conductivity indicates the presence of contaminants such as formic acid.

Materials:

-

Conductivity meter with a probe suitable for organic solvents

-

Low-conductivity standard for calibration (e.g., potassium chloride solution)

-

Beaker

-

Deionized water for rinsing

Procedure:

-

Calibrate the conductivity meter according to the manufacturer's instructions using a standard of known conductivity.

-

Thoroughly rinse the probe with deionized water and dry completely.

-

Rinse the probe with a small amount of the this compound sample to be tested.

-

Pour the this compound sample into a clean, dry beaker.

-

Immerse the probe into the this compound, ensuring the electrode is fully covered.

-

Gently stir the sample with the probe to ensure a homogenous solution.

-

Allow the reading to stabilize and record the conductivity in microsiemens per centimeter (µS/cm).

-

A high-quality molecular biology grade this compound should have a conductivity of <100 µS/cm.

UV Absorbance Spectroscopy

Objective: To assess for the presence of organic impurities that absorb in the UV range, which could interfere with nucleic acid quantification.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Deionized water (as a blank)

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes.

-

Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

-

Fill a quartz cuvette with deionized water to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and run a baseline correction.

-

Rinse a second quartz cuvette with the this compound sample and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

-

Record the absorbance at 260 nm and 280 nm.

-

For molecular biology grade this compound, the absorbance at 260 nm should be ≤0.08 and at 280 nm should be ≤0.03 for a 0.5 M solution.

Caption: Logical relationship of quality control assays for this compound.

Safety and Handling

This compound is classified as a reproductive toxin and a teratogen. It is also an irritant to the skin, eyes, and respiratory system. Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Molecular biology grade this compound is a powerful and versatile tool for researchers and scientists. A thorough understanding of its properties, proper handling, and the implementation of rigorous quality control measures are paramount to achieving reliable and reproducible results in sensitive molecular biology applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. How to Use a Conductivity Meter [boquinstrument.com]

- 3. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 4. How to Use Conductivity Meter? | ATO.com [ato.com]

- 5. oewri.missouristate.edu [oewri.missouristate.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. cbic.yale.edu [cbic.yale.edu]

- 9. ibisci.com [ibisci.com]

- 10. lsuhsc.edu [lsuhsc.edu]

Formamide: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction